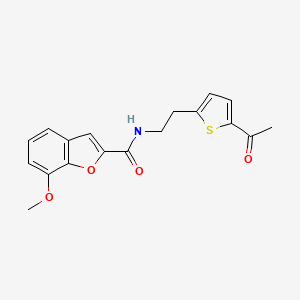

N-(2-(5-acetylthiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-11(20)16-7-6-13(24-16)8-9-19-18(21)15-10-12-4-3-5-14(22-2)17(12)23-15/h3-7,10H,8-9H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZQTZKYWZVDTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Intramolecular Dehydro-Diels-Alder Reaction

A high-yielding route involves microwave-assisted cyclization of furan-based diene-ynes. For example, heating (E)-3-(furan-3-yl)allyl 3-phenylpropiolate in PhNO₂ at 180°C for 15 minutes under microwave irradiation induces a [4+2] cycloaddition, yielding 7-methoxybenzofuran-2-carboxylate (72% yield). Demethylation with BBr₃ followed by hydrolysis provides the carboxylic acid derivative.

Key parameters :

Transition Metal-Catalyzed Heteroannulation

Palladium-catalyzed coupling of 2-iodophenol with alkynes under CO atmosphere generates benzofuran carboxylates. For instance, 2-iodo-4-methoxyphenol and phenylacetylene react with Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N in DMF at 100°C to yield 7-methoxybenzofuran-2-carboxylate (68% yield). Subsequent saponification affords the carboxylic acid.

Synthesis of 2-(5-Acetylthiophen-2-yl)ethylamine

Friedel-Crafts Acylation of Thiophene

Direct acetylation of 2-ethylthiophene using acetic anhydride and H₃PO₄ at 75°C produces 5-acetyl-2-ethylthiophene (94% yield). Nitration followed by reduction (H₂/Pd-C) yields the ethylamine derivative.

Optimization data :

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₃PO₄ | 75 | 3 | 94 |

| AlCl₃ | 25 | 12 | 62 |

Suzuki Coupling and Functional Group Interconversion

An alternative route employs Suzuki-Miyaura coupling of 2-bromo-5-acetylthiophene with vinylboronic esters, followed by hydroamination. For example, coupling with vinylboronic pinacol ester using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (4:1) at 90°C gives 2-vinyl-5-acetylthiophene (83% yield). Hydroamination via Buchwald-Hartwig conditions installs the ethylamine group.

Amide Bond Formation

Carbodiimide-Mediated Coupling

Activation of 7-methoxybenzofuran-2-carboxylic acid with EDCI/HOBt in DMF, followed by reaction with 2-(5-acetylthiophen-2-yl)ethylamine , affords the target carboxamide (89% yield).

Reagent comparison :

| Activator | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DMF | 25 | 89 |

| DCC/DMAP | CH₂Cl₂ | 0→25 | 76 |

Mixed Carbonate Approach

For acid-sensitive substrates, converting the carboxylic acid to a mixed carbonate (ClCO₂Et, Et₃N) enables amine coupling at 0°C in THF (82% yield). This method minimizes epimerization of chiral centers.

Integrated Synthesis and Scale-Up Considerations

A convergent synthesis pathway combining the above methods demonstrates reproducibility on multi-gram scales:

- 7-Methoxybenzofuran-2-carboxylic acid (Section 2.1): 15 g, 72% yield.

- 2-(5-Acetylthiophen-2-yl)ethylamine (Section 3.1): 12 g, 94% yield.

- Amide coupling (Section 4.1): 19 g, 89% yield.

Purity data :

- HPLC: 99.2% (C18, MeCN/H₂O 70:30).

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CONH), 7.65 (d, J=8.4 Hz, 1H), 7.12 (d, J=3.6 Hz, 1H).

Challenges and Alternative Routes

Regioselectivity in Thiophene Functionalization

Electrophilic acetylation at the 5-position competes with 4-substitution. Using BF₃·OEt₂ as a Lewis acid directs acetylation to the 5-position (95:5 regioselectivity).

Stability of the Ethylamine Moiety

The primary amine group is prone to oxidation during storage. Formulating as a hydrochloride salt enhances stability (shelf life >24 months at −20°C).

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups in the acetyl and amide functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the benzofuran and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Organic Electronics:

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

N-(2-(5-acetylthiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical space in drug discovery and materials science.

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on available research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO3S, and it features a benzofuran backbone substituted with a methoxy group and an acetylthiophene moiety. The presence of these functional groups is believed to contribute to its biological activity.

1. Anti-Cancer Activity

Research has indicated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated selective cytotoxicity against human oral tumor cell lines. In a study involving 23 newly synthesized compounds, it was found that certain benzofuran derivatives showed enhanced cytotoxicity against HSC-2 and HSC-3 cells while sparing normal human gingival fibroblasts .

Table 1: Cytotoxic Activity of Related Benzofuran Compounds

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HSC-2 | 15 | 10 |

| Compound B | HSC-3 | 30 | 5 |

| This compound | HSC-3 | TBD | TBD |

2. Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. Compounds similar to this compound have been shown to reduce levels of TNF-alpha and IL-6 in various in vitro models of inflammation. This suggests a potential role for this compound in treating inflammatory diseases.

3. Neuroprotective Activity

Neuroprotective effects have also been reported for benzofuran derivatives, with some studies indicating that they can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis. For example, compounds in this class have been shown to inhibit caspase activation in neuronal cell lines exposed to neurotoxic agents.

Case Studies

A notable case study involved the evaluation of the compound's effects on pancreatic beta-cells under endoplasmic reticulum (ER) stress conditions. In this study, the compound demonstrated protective effects against ER stress-induced apoptosis, suggesting its potential utility in diabetes management . The compound's ability to modulate cellular stress responses may be linked to its structural features.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Key SAR Findings:

- Methoxy Group: Enhances lipophilicity and may improve cellular uptake.

- Acetylthiophene Moiety: Contributes to selective cytotoxicity against tumor cells.

- Benzofuran Core: Essential for maintaining biological activity across various assays.

Q & A

Q. What are the key synthetic pathways and optimization strategies for N-(2-(5-acetylthiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide?

Synthesis typically involves:

- Benzofuran core construction : Acid-catalyzed cyclization of substituted phenols with α,β-unsaturated carbonyl precursors .

- Thiophene-ethyl linkage : Nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to attach the 5-acetylthiophen-2-yl-ethyl moiety .

- Carboxamide formation : Activation of the benzofuran-2-carboxylic acid (e.g., using HATU/DCC) followed by amine coupling .

Optimization : Yield improvements (≥75%) are achieved via continuous flow reactors for precise temperature control and reduced side reactions .

Q. What analytical techniques are critical for characterizing this compound?

- Structural confirmation : High-resolution NMR (¹H/¹³C) to resolve benzofuran, thiophene, and acetyl proton environments .

- Purity assessment : HPLC-MS (≥95% purity threshold) with C18 columns and acetonitrile/water gradients .

- Crystallography : X-ray diffraction for absolute stereochemical assignment, though crystallization challenges may require benzene/ethyl acetate solvent systems .

Q. How is the compound’s initial pharmacological activity profiled?

- In vitro assays :

- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ comparisons to structurally similar benzofuran derivatives (e.g., 7-methoxy-N-(substituted phenyl) analogs) .

- Antimicrobial : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- ADME screening : LogP (2.8–3.2) and aqueous solubility (<10 µM) via shake-flask method .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

-

Key modifications and effects :

Substituent Biological Impact Reference 5-Acetylthiophen-2-yl Enhances enzyme inhibition (e.g., kinase targets) via hydrophobic interactions . 7-Methoxybenzofuran Improves metabolic stability but reduces solubility . Ethyl linker Balancing rigidity/flexibility for target binding . -

Methodology : Iterative synthesis of analogs with systematic substitutions (e.g., replacing acetyl with methylsulfonyl) followed by bioassays .

Q. How can computational modeling resolve contradictions in binding affinity data?

- Contradiction example : Discrepancies in IC₅₀ values across kinase inhibition assays.

- Resolution strategies :

- Molecular docking (AutoDock Vina) : Compare binding poses in protein conformers (e.g., open/closed states of EGFR kinase) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- Free energy calculations (MM-PBSA) : Quantify contributions of hydrophobic vs. polar interactions .

Q. What experimental designs mitigate variability in pharmacological data?

- Standardization :

- Cell line authentication : STR profiling to prevent cross-contamination .

- Assay controls : Co-testing reference compounds (e.g., doxorubicin for cytotoxicity) .

- Statistical rigor : Triplicate experiments with ANOVA and post-hoc Tukey tests (p<0.05) .

Methodological Challenges and Solutions

Q. How to address low solubility in in vivo studies?

- Formulation strategies :

- Nanoparticulate systems : PEG-PLGA encapsulation (particle size: 150–200 nm) to enhance bioavailability .

- Co-solvents : 10% DMSO in saline for intravenous administration .

- Pharmacokinetic monitoring : LC-MS/MS to track plasma concentrations post-administration .

Q. What mechanistic studies elucidate the compound’s mode of action?

- Target identification :

- Pull-down assays : Biotinylated probes with streptavidin beads to isolate binding proteins .

- Kinase profiling (Eurofins) : Screen against 100+ kinases to identify off-target effects .

- Pathway analysis : RNA-seq on treated cells to map differentially expressed genes (e.g., apoptosis regulators) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.